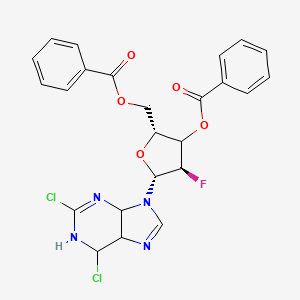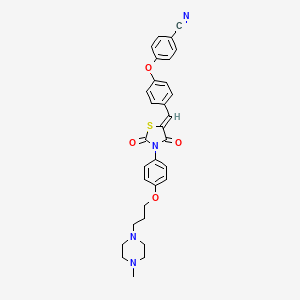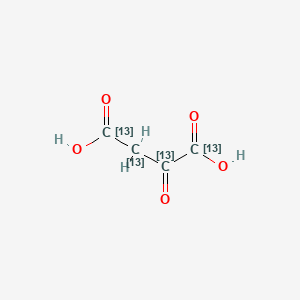
D-Glucose-13C,d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose-13C,d: is an isotopically labeled form of glucose where the carbon atoms are replaced with the stable isotope carbon-13. This compound is widely used in metabolic research to trace the pathways and fluxes of glucose in biological systems through nuclear magnetic resonance spectroscopy and mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-13C,d can involve the incorporation of carbon-13 labeled methanol into glucose derivatives. For example, [13C]methanol can be used as a carbon donor in the synthesis of [1-13C]D-Glucose 6-Phosphate from D-Ribose 5-Phosphate with the help of methylotrophic enzymes . The reaction conditions typically involve the use of glucose-6-phosphate isomerase to convert [1-13C]D-Fructose 6-Phosphate to [1-13C]D-Glucose 6-Phosphate.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into glucose. The process is optimized to achieve high yields and purity of the labeled glucose.
Chemical Reactions Analysis
Types of Reactions: D-Glucose-13C,d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gluconic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include bromine water and nitric acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
Scientific Research Applications
Chemistry: D-Glucose-13C,d is used as a tracer in metabolic studies to understand glucose metabolism and its pathways. It helps in studying the kinetics of glucose in various biochemical processes .
Biology: In biological research, this compound is used to trace the incorporation of glucose into cellular components, helping to study cellular metabolism and energy production .
Medicine: In medical research, it is used to study glucose utilization in different tissues, which is crucial for understanding diseases like diabetes and cancer .
Industry: this compound is used in the production of labeled biomolecules for various industrial applications, including the development of new drugs and diagnostic tools .
Mechanism of Action
D-Glucose-13C,d functions as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural glucose. The carbon-13 label allows researchers to track its movement and transformation using nuclear magnetic resonance spectroscopy and mass spectrometry . This helps in understanding the molecular targets and pathways involved in glucose metabolism.
Comparison with Similar Compounds
D-Glucose-13C6: Another isotopically labeled glucose where all six carbon atoms are replaced with carbon-13.
D-Glucose-1-13C: A form of glucose labeled with carbon-13 at the first carbon position.
D-Glucose-13C6,1,2,3,4,5,6,6-d7: A compound where glucose is labeled with both carbon-13 and deuterium.
Uniqueness: D-Glucose-13C,d is unique due to its specific labeling pattern, which allows for detailed studies of glucose metabolism at specific carbon positions. This specificity provides more precise data compared to uniformly labeled glucose compounds.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D |
InChI Key |
GZCGUPFRVQAUEE-XQPSBZNYSA-N |
Isomeric SMILES |
[2H][13C](=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)




![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)





